ethyl (4Z)-4-(3-methoxybenzylidene)-2-methyl-5-oxo-1-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylate
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Overview
Description
ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a pyrrole ring, a methoxyphenyl group, and an ethyl ester
Preparation Methods
The synthesis of ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the condensation of 3-methoxybenzaldehyde with ethyl acetoacetate in the presence of a base to form the intermediate compound. This intermediate then undergoes cyclization and subsequent reactions to form the final product. Industrial production methods may involve optimized reaction conditions, such as controlled temperature and pressure, to ensure high yield and purity .
Chemical Reactions Analysis
ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like m-CPBA (meta-Chloroperoxybenzoic acid) to form oximes.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride (NaBH4) to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace certain groups in the compound.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid and alcohol.
Scientific Research Applications
ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein binding due to its unique structure.
Industry: Used in the production of materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE involves its interaction with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to specific sites on these targets, potentially inhibiting their activity or altering their function. This interaction can affect various biochemical pathways, leading to the desired biological effects .
Comparison with Similar Compounds
ETHYL (4Z)-4-[(3-METHOXYPHENYL)METHYLIDENE]-2-METHYL-5-OXO-1-PHENYL-4,5-DIHYDRO-1H-PYRROLE-3-CARBOXYLATE can be compared with similar compounds such as:
ETHYL [ [ (Z)-ETHOXY (PHENYL)METHYLIDENE]AMINO]ACETATE: Another compound with a similar structure but different functional groups.
Phenylboronic pinacol esters: These compounds are used in drug design and have similar stability issues in water.
Properties
Molecular Formula |
C22H21NO4 |
---|---|
Molecular Weight |
363.4 g/mol |
IUPAC Name |
ethyl (4Z)-4-[(3-methoxyphenyl)methylidene]-2-methyl-5-oxo-1-phenylpyrrole-3-carboxylate |
InChI |
InChI=1S/C22H21NO4/c1-4-27-22(25)20-15(2)23(17-10-6-5-7-11-17)21(24)19(20)14-16-9-8-12-18(13-16)26-3/h5-14H,4H2,1-3H3/b19-14- |
InChI Key |
QMIOMGQCHBMDSL-RGEXLXHISA-N |
Isomeric SMILES |
CCOC(=O)C\1=C(N(C(=O)/C1=C\C2=CC(=CC=C2)OC)C3=CC=CC=C3)C |
Canonical SMILES |
CCOC(=O)C1=C(N(C(=O)C1=CC2=CC(=CC=C2)OC)C3=CC=CC=C3)C |
Origin of Product |
United States |
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